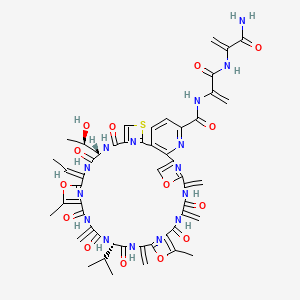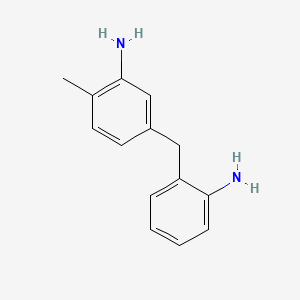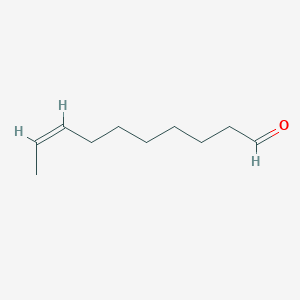
8-Decenal, (8Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Decenal, (8Z)-: is an organic compound with the molecular formula C10H18O It is a type of aldehyde with a double bond in the Z configuration at the eighth carbon atom(Z)-8-decenal and is characterized by its distinct structure, which includes a long carbon chain with a terminal aldehyde group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Octene: One common method for synthesizing 8-Decenal, (8Z)- involves the hydroformylation of 1-octene. This process uses a rhodium catalyst and a mixture of carbon monoxide and hydrogen gas under high pressure and temperature conditions to add a formyl group to the double bond, resulting in the formation of the aldehyde.
Partial Hydrogenation of 8-Decynoic Acid: Another method involves the partial hydrogenation of 8-decyonic acid using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond in the Z configuration, yielding 8-Decenal, (8Z)-.
Industrial Production Methods: Industrial production of 8-Decenal, (8Z)- typically involves large-scale hydroformylation processes due to their efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 8-Decenal, (8Z)- can undergo oxidation reactions to form 8-decanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 8-decenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in 8-Decenal, (8Z)- can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkanes or haloalkanes, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition: Bromine in carbon tetrachloride or hydrogen chloride in an inert solvent.
Major Products Formed:
Oxidation: 8-Decanoic acid.
Reduction: 8-Decenol.
Addition: 8,9-Dibromodecane or 8-Bromodecane.
Applications De Recherche Scientifique
Chemistry: 8-Decenal, (8Z)- is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, 8-Decenal, (8Z)- is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing behavior and communication.
Medicine: Research into the medicinal applications of 8-Decenal, (8Z)- is ongoing. Its potential as a precursor for bioactive compounds is being explored, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, 8-Decenal, (8Z)- is used in the production of fragrances and flavors. Its aldehyde group imparts a pleasant scent, making it a valuable ingredient in perfumery and flavoring agents.
Mécanisme D'action
The mechanism of action of 8-Decenal, (8Z)- involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in a sensory response. The aldehyde group can also undergo nucleophilic addition reactions with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
(E)-8-Decenal: This is the E isomer of 8-Decenal, differing in the configuration of the double bond.
8-Decanoic Acid: The fully oxidized form of 8-Decenal.
8-Decenol: The reduced form of 8-Decenal.
Uniqueness: 8-Decenal, (8Z)- is unique due to its Z configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with other molecules, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
174155-46-5 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(Z)-dec-8-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2- |
Clé InChI |
DGJAEYIZIUUWSJ-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\CCCCCCC=O |
SMILES canonique |
CC=CCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



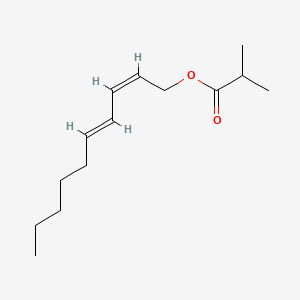
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
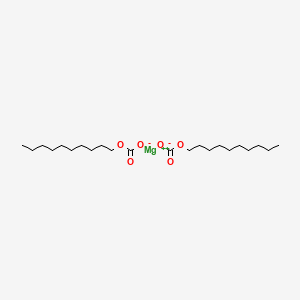
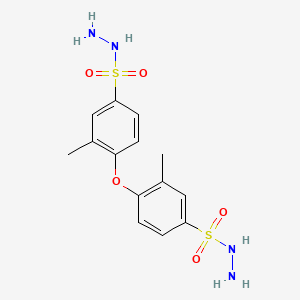
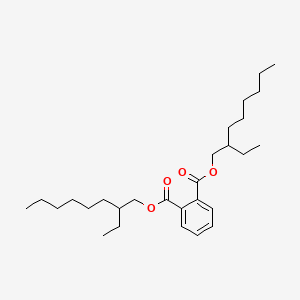
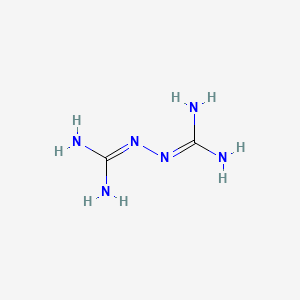
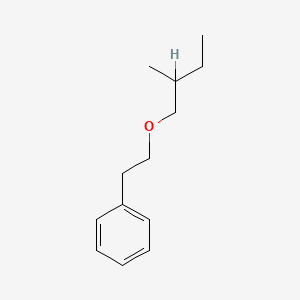

![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
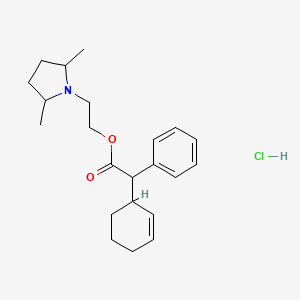
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
